
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is a complex organic compound belonging to the class of sesquiterpenoids This compound is characterized by its unique structure, which includes a hexahydroazulene core with two aldehyde groups at positions 5 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under acidic or basic conditions, followed by the introduction of aldehyde groups through oxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
化学反应分析
Types of Reactions
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of aldehyde groups to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the methyl groups or the hexahydroazulene core using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Halogenated or sulfonylated derivatives.
科学研究应用
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the hexahydroazulene core may interact with lipid membranes, affecting their fluidity and function.
相似化合物的比较
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- (1R,3aS,8aS)-7-Isopropyl-1,4-dimethyl-1,2,3,3a,6,8a-hexahydroazulene
Uniqueness
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is unique due to the presence of two aldehyde groups and multiple methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
属性
| 50656-61-6 | |
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(3aS,8aS)-2,2,8-trimethyl-3,3a,6,8a-tetrahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h4-5,8-9,11-12,14H,6-7H2,1-3H3/t11-,12?,14-/m1/s1 |
InChI 键 |
HIQBNLOFFXWCPW-YXHCSQSYSA-N |
手性 SMILES |
CC1=CC(C(=C[C@H]2[C@@H]1CC(C2)(C)C)C=O)C=O |
规范 SMILES |
CC1=CC(C(=CC2C1CC(C2)(C)C)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


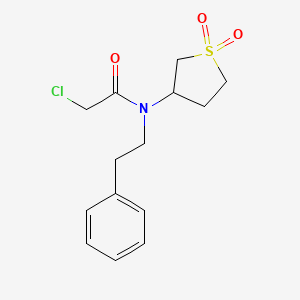

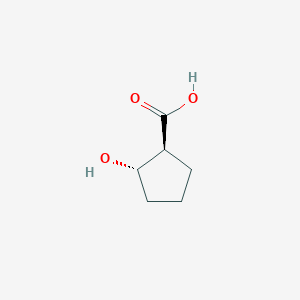
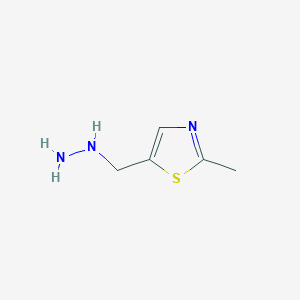
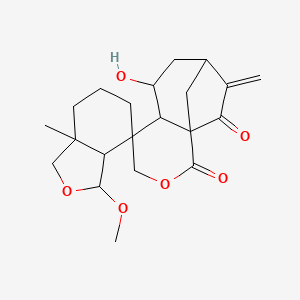

amine](/img/structure/B12111639.png)
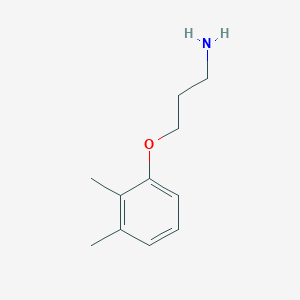
![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)


![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
![7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12111666.png)
